molecular formula C9H13N3O2S B2654456 N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide CAS No. 362482-24-4

N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide

Cat. No. B2654456
CAS RN: 362482-24-4
M. Wt: 227.28
InChI Key: KKBVPDRSYCAPEU-UHFFFAOYSA-N
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Description

“N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide” is a chemical compound with the CAS Number: 362482-24-4 . It has a molecular weight of 227.29 . The IUPAC name for this compound is N-(5-ethyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel dehydroabietic acid derivatives bearing 1,3,4-thiadiazole moiety were designed and synthesized . The synthesis of 2-amino-5-dehydroabietyl-1,3,4-thiadiazole was carried out according to a previous study .


Molecular Structure Analysis

The molecular structure of “this compound” can be characterized by IR, MS, 1H-NMR, 13C-NMR, and elemental analysis .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activity

The study by Başoğlu et al. (2013) involved microwave-assisted synthesis of hybrid molecules containing thiadiazole moieties, which were evaluated for antimicrobial, antilipase, and antiurease activities. Some compounds demonstrated moderate antimicrobial activity against tested microorganisms, indicating the potential of thiadiazole derivatives in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Molluscicidal Properties

El-bayouki and Basyouni (1988) reported on thiazolo[5,4-d]pyrimidines with molluscicidal properties, showcasing the potential of thiadiazole compounds in addressing schistosomiasis by targeting the intermediate host snails. This highlights the role of such compounds in public health applications, particularly in controlling parasitic diseases (El-bayouki & Basyouni, 1988).

Angiotensin II Receptor Antagonistic Activities

Kohara et al. (1996) described the synthesis of benzimidazole derivatives bearing acidic heterocycles, including thiadiazoles, which showed promising angiotensin II receptor antagonistic activities. These compounds were evaluated for both in vitro and in vivo activities, demonstrating potential therapeutic applications in cardiovascular diseases (Kohara, Kubo, Imamiya, Wada, Inada, & Naka, 1996).

DNA/BSA Binding and Anticancer Agents

Li et al. (2020) explored the interaction of dehydroabietic acid derivatives with DNA and bovine serum albumin (BSA), demonstrating selective cytotoxicity and potent anticancer activity, especially against the A431 cell line. This research indicates the potential of thiadiazole derivatives in cancer therapy (Li, Fei, Wang, Kong, & Long, 2020).

Insecticidal Activity

Fadda et al. (2017) utilized N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles, which were assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This work showcases the agricultural applications of thiadiazole derivatives in pest management (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Future Directions

The future directions for “N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide” could involve further studies on its potential biological activities, given the broad spectrum of activities displayed by 1,3,4-thiadiazoles . Additionally, more research could be conducted to explore its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-2-7-11-12-9(15-7)10-8(13)6-4-3-5-14-6/h6H,2-5H2,1H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBVPDRSYCAPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807495
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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